REACTION_CXSMILES
|
[CH3:1][C:2](C)([O-:4])[CH3:3].[K+].[Br:7][C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][CH:17]=1)[N:14]=[CH:13][N:12]=[C:11]2Cl.CC(O)C>C1COCC1>[Br:7][C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][CH:17]=1)[N:14]=[CH:13][N:12]=[C:11]2[O:4][CH:2]([CH3:3])[CH3:1] |f:0.1|
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Name
|
|
Quantity
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4.1 mL
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Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C2C(=NC=NC2=CC1)Cl
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Name
|
|
Quantity
|
0.313 mL
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Type
|
reactant
|
Smiles
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CC(C)O
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Name
|
|
Quantity
|
20 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Type
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CUSTOM
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Details
|
After stirring at 50° C. for 30 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was cooled to room temperature
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Type
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CUSTOM
|
Details
|
the THF was removed in vacuo
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Type
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WASH
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Details
|
the organic layer was washed with water
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over Na2SO4
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Type
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CUSTOM
|
Details
|
the residue purified by silica gel chromatography with gradient of 11 to 32% ethylacetate-hexane
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Type
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ADDITION
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Details
|
Product containing fractions
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
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Smiles
|
BrC=1C=C2C(=NC=NC2=CC1)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.93 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |